mechanism of action of ATP synthase inhibitor 2
mechanism of action of ATP synthase inhibitor 2
An In-depth Technical Guide on the Core Mechanism of Action of ATP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP synthase, also known as Complex V of the electron transport chain, is a sophisticated molecular motor essential for cellular energy production.[1] This multi-subunit enzyme, embedded in the inner mitochondrial membrane, harnesses the electrochemical energy from a proton gradient to synthesize adenosine triphosphate (ATP), the primary energy currency of the cell.[1] The enzyme is composed of two main domains: the F1 domain, a soluble catalytic headpiece, and the Fo domain, a membrane-spanning proton channel. The flow of protons through the Fo domain drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, leading to ATP synthesis.
Given its central role in metabolism, ATP synthase is a critical target for a variety of endogenous and exogenous molecules that can modulate its activity. This guide provides a detailed examination of the mechanisms of action for several key ATP synthase inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex molecular interactions and workflows.
Core Mechanisms of ATP Synthase Inhibition
ATP synthase inhibitors can be broadly categorized based on their binding site and the specific aspect of the enzyme's function they disrupt. The primary targets are the two main components of the enzyme: the F1 catalytic domain and the Fo proton channel.
F1 Subunit Inhibitors
These inhibitors act on the catalytic portion of ATP synthase, directly interfering with the binding of substrates (ADP and Pi) or the conformational changes required for ATP synthesis and hydrolysis.
Aurovertin B is an antibiotic that inhibits the F1-ATPase in both mitochondria and many bacterial species.[2] It binds to the β subunits of the F1 domain, in a cleft between the nucleotide-binding and C-terminal domains.[3] This binding is uncompetitive, meaning it has a higher affinity for the enzyme when substrates are bound.[2] Structural studies have shown that two molecules of aurovertin can bind to the F1 domain, one in the βTP subunit and one in the βE subunit.[2] The binding of aurovertin locks the enzyme in a specific conformation, thereby inhibiting the rotational catalysis necessary for ATP synthesis. Notably, aurovertin is a more potent inhibitor of ATP synthesis than ATP hydrolysis.[4]
Efrapeptins are a family of peptide antibiotics that are potent inhibitors of ATP synthase.[5] They bind within the central cavity of the F1 domain, interacting with the γ and βE subunits, as well as adjacent α subunits.[5] This binding physically obstructs the rotational movement of the γ subunit and prevents the βE subunit from undergoing the necessary conformational changes to bind nucleotides, thus stalling the catalytic cycle.[5] The inhibition by efrapeptin is competitive with respect to both ADP and phosphate during ATP synthesis.[6]
Fo Subunit Inhibitors
These inhibitors target the membrane-embedded Fo domain, typically by blocking the proton channel and thereby dissipating the proton motive force that drives ATP synthesis.
Oligomycin is a macrolide antibiotic that is a classic inhibitor of ATP synthase. It binds to the c-ring of the Fo domain, at the interface between the c-ring and the a-subunit.[3] This interaction physically blocks the proton channel, preventing the translocation of protons across the inner mitochondrial membrane. By halting proton flow, oligomycin uncouples the electron transport chain from ATP synthesis. The binding site for oligomycin is highly conserved in mitochondrial ATP synthase, making it a potent and widely used tool in mitochondrial research.[3]
Bedaquiline is a diarylquinoline antibiotic approved for the treatment of multidrug-resistant tuberculosis.[7] Its primary target is the mycobacterial ATP synthase.[7][8] Bedaquiline binds to the c-ring of the Fo domain, interfering with the rotation of the ring and thus inhibiting ATP synthesis.[9][10] This leads to a depletion of cellular ATP, which is lethal for Mycobacterium tuberculosis.[9] The high specificity of bedaquiline for the mycobacterial enzyme makes it an effective therapeutic agent.[8]
Bz-423 is a 1,4-benzodiazepine compound that induces apoptosis in pathogenic lymphocytes by targeting the mitochondrial ATP synthase.[11][12] It binds to the Oligomycin Sensitivity-Conferring Protein (OSCP), which is part of the peripheral stalk connecting the F1 and Fo domains.[11] This binding inhibits both ATP synthesis and hydrolysis.[11] The mechanism is thought to involve the generation of reactive oxygen species (ROS), which triggers the mitochondrial pathway of apoptosis.[11]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general mechanism of ATP synthase and the points of intervention for the discussed inhibitors.
Figure 1: General Mechanism of ATP Synthase.
Figure 2: Binding Sites of Key ATP Synthase Inhibitors.
Quantitative Data Presentation
The following tables summarize the inhibitory constants for the selected ATP synthase inhibitors. These values can vary depending on the experimental conditions, such as the source of the enzyme and the assay used.
| Inhibitor | Target Subunit | IC50 | Reference(s) |
| Oligomycin A | Fo (c-ring) | ~100 nM (MCF7 cells) | [1] |
| 5-10 µM (MDA-MB-231 cells) | [1] | ||
| Bedaquiline | Fo (c-ring) | 20-25 nM (M. phlei) | [8] |
| ~1 µM (MCF7 mammospheres) | [7] | ||
| Bz-423 | Fo (OSCP) | ~5 µM (isolated SMPs) | [11] |
| < 5 µM (HEK cells) | [11] | ||
| Aurovertin B | F1 (β subunit) | 0.7 µM (Apoptolidin A) | [4] |
| Efrapeptin | F1 (Central Cavity) | Not specified | |
| Resveratrol | F1 (γ-β interface) | 12-28 µM (rat brain/liver) | [13] |
| Inhibitor | Binding Constant (Kd / Ki) | Reference(s) |
| Aurovertin B | Kd < 1 µM (high affinity) | [2] |
| Kd ~4-6 µM (low affinity) | [2] | |
| Ki(synthesis) = 25 nM | [4] | |
| Ki(hydrolysis) = 120 nM | [4] | |
| Efrapeptin | Kd ~10 nM | [6] |
| Bedaquiline | Kd = 500 nM (c-subunit) | [9] |
| Kd = 19.1 µM (ε-subunit) | [9] | |
| Resveratrol | Ki ~1.2 µM (competitive to ATP) | [14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate characterization of ATP synthase inhibitors.
Measurement of ATP Synthesis Inhibition in Isolated Mitochondria (Luciferase-Based Assay)
This assay quantifies the rate of ATP production by measuring the light emitted from the luciferase-catalyzed reaction of ATP and luciferin.
Figure 3: Workflow for Luciferase-Based ATP Synthesis Inhibition Assay.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., rat liver or brain) or cultured cells by differential centrifugation.[15][16]
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.
-
Incubation with Inhibitor: Incubate aliquots of the isolated mitochondria (e.g., 0.25 mg/ml) with various concentrations of the test inhibitor (and a vehicle control) for a defined period (e.g., 10 minutes at 37°C).[17][18]
-
Initiation of ATP Synthesis: Start the reaction by adding a mixture of substrates, including ADP (e.g., 67 µM) and a respiratory substrate like succinate (e.g., 5 mM), to the mitochondrial suspension.[17]
-
ATP Measurement: At specific time points, take aliquots of the reaction mixture and add them to a luciferase-luciferin reaction cocktail.[19][20][21]
-
Luminescence Reading: Immediately measure the light output using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the rate of ATP synthesis in the presence and absence of the inhibitor and determine the IC50 value.
Measurement of ATP Hydrolysis Inhibition (NADH-Coupled ATPase Assay)
This spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.
Figure 4: Principle and Workflow of the NADH-Coupled ATPase Assay.
Methodology:
-
Reaction Buffer Preparation: Prepare a reaction buffer containing buffer (e.g., HEPES or MOPS, pH 7.0-8.0), MgCl2, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).[22][23][24]
-
Enzyme and Inhibitor Addition: Add the purified ATP synthase or mitochondrial membrane preparation to the reaction buffer along with various concentrations of the test inhibitor.
-
Reaction Initiation: Start the reaction by adding ATP to the mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Determine the inhibitory effect of the compound by comparing the rates in the presence and absence of the inhibitor.
Structural Analysis of Inhibitor Binding (X-ray Crystallography)
X-ray crystallography provides high-resolution structural information about the binding of an inhibitor to ATP synthase, revealing the precise molecular interactions.
Figure 5: General Workflow for X-ray Crystallography of a Protein-Inhibitor Complex.
Methodology:
-
Protein Purification: Purify the ATP synthase complex or the relevant subcomplex (e.g., F1 domain).
-
Complex Formation: Form the protein-inhibitor complex by either co-crystallization (crystallizing the pre-formed complex) or by soaking a pre-existing apo-protein crystal in a solution containing the inhibitor.[25][26][27][28][29]
-
Crystallization: Screen for crystallization conditions to obtain well-ordered crystals of the protein-inhibitor complex.
-
X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build a three-dimensional model of the protein-inhibitor complex.
-
Analysis: Analyze the model to identify the binding site of the inhibitor and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
Conclusion
The intricate mechanism of ATP synthase presents multiple opportunities for therapeutic intervention. The inhibitors discussed in this guide, which target different subunits and functions of the enzyme, highlight the diverse strategies that can be employed to modulate cellular energy metabolism. A thorough understanding of their mechanisms of action, supported by robust quantitative data and detailed experimental validation, is paramount for the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and autoimmune disorders. The methodologies and data presented herein provide a comprehensive resource for researchers dedicated to this critical area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by Aurovertin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mode of inhibition of oxidative phosphorylation by efrapeptin (A23871). Evidence for an alternating site mechanism for ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423 [frontiersin.org]
- 12. Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resveratrol Inhibition of Cellular Respiration: New Paradigm for an Old Mechanism [mdpi.com]
- 14. Inhibition of protein kinase CKII activity by resveratrol, a natural compound in red wine and grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. | Semantic Scholar [semanticscholar.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Enzymatic Assay & ATP Sensitivity Test of Luciferase [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. ATP/NADH-enzyme coupled ATPase assay [protocols.io]
- 23. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]
- 24. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 25. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 26. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 28. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 29. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
